molecular formula C20H21NO3 B14672119 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate CAS No. 40038-41-3

4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate

Cat. No.: B14672119
CAS No.: 40038-41-3
M. Wt: 323.4 g/mol
InChI Key: RGDXPMVIYWEWAW-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate is an organic compound characterized by its unique structure, which includes a butoxyphenyl group and an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate typically involves the condensation of 4-butoxybenzaldehyde with 4-aminophenyl prop-2-enoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(4-Butylphenyl)imino]methyl}phenyl acetate
  • 4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenyl prop-2-enoate

Uniqueness

4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate is unique due to its butoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

40038-41-3

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

[4-[(4-butoxyphenyl)iminomethyl]phenyl] prop-2-enoate

InChI

InChI=1S/C20H21NO3/c1-3-5-14-23-18-12-8-17(9-13-18)21-15-16-6-10-19(11-7-16)24-20(22)4-2/h4,6-13,15H,2-3,5,14H2,1H3

InChI Key

RGDXPMVIYWEWAW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=C

Origin of Product

United States

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